3,5-Difluoro-4-formylbenzonitrile

Descripción

Chemical Identity and Structural Characterization of 3,5-Difluoro-4-formylbenzonitrile

Systematic Nomenclature and Molecular Identification

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately describes the substitution pattern on the benzene ring. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for substituted benzene derivatives, where the benzonitrile serves as the parent structure with the cyano group at position 1, and substituents are numbered accordingly. The formyl group occupies position 4, while fluorine atoms are positioned at carbons 3 and 5, creating a symmetrical substitution pattern around the aldehyde functionality.

Alternative naming conventions for this compound include several systematic and common names that reflect different approaches to describing its structure. The compound is frequently referred to as 4-cyano-2,6-difluorobenzaldehyde, which emphasizes the aldehyde functionality as the primary group while treating the cyano group as a substituent. This alternative nomenclature approach highlights the dual nature of the compound's reactive centers and provides insight into potential synthetic applications where the aldehyde reactivity might be the primary consideration.

Additional systematic names documented in chemical databases include benzonitrile, 3,5-difluoro-4-formyl-, which represents the Chemical Abstracts Service indexing convention. The compound is also referenced as 3,5-difluoro-4-formylbenzenecarbonitrile in some specialized chemical literature, though this name is less commonly encountered in standard chemical communications. These various naming conventions demonstrate the importance of precise chemical nomenclature in ensuring accurate identification and communication within the scientific community.

Chemical Abstracts Service Registry Number and Regulatory Identifiers

The Chemical Abstracts Service registry number for this compound is 467442-15-5, which serves as the unique numerical identifier for this compound in chemical databases and regulatory frameworks. This registry number was first assigned when the compound was initially documented in chemical literature, with creation dates in major databases indicating initial registration around 2007. The Chemical Abstracts Service number provides an unambiguous reference point that transcends language barriers and naming convention variations, ensuring consistent identification across international chemical commerce and research activities.

Additional regulatory identifiers include the Distributed Structure-Searchable Toxicity Database substance identifier DTXSID30584843 and the corresponding compound identifier DTXCID80535608. These identifiers connect the compound to environmental and toxicity databases maintained by regulatory agencies, facilitating comprehensive chemical assessment and regulatory compliance. The European Community number 636-925-7 provides identification within European Union chemical regulation frameworks.

The MDL number MFCD08457661 serves as another important identifier, particularly in chemical inventory and procurement systems. The Nikkaji number J2.064.791D provides identification within Japanese chemical databases. These multiple identifier systems ensure comprehensive tracking and identification of the compound across different regional and institutional database systems, supporting both commercial and research applications.

Molecular Formula and Exact Mass Analysis

The molecular formula for this compound is C8H3F2NO, indicating a total of fourteen atoms arranged in a specific architectural pattern. This formula represents eight carbon atoms forming the benzene ring and attached functional groups, three hydrogen atoms distributed across the aromatic system and aldehyde group, two fluorine atoms providing halogen substitution, one nitrogen atom within the cyano group, and one oxygen atom comprising the aldehyde functionality. The molecular composition reflects the compact nature of this multifunctional aromatic compound while maintaining significant functional group diversity.

The molecular weight calculations based on this formula yield a value of 167.11 atomic mass units, representing the sum of all constituent atomic masses. More precise mass spectrometric analysis provides the monoisotopic mass as 167.018270 atomic mass units, which accounts for the most abundant isotopes of each element. This exact mass value is particularly important for high-resolution mass spectrometric identification and structural confirmation in analytical applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H3F2NO | |

| Molecular Weight | 167.11 g/mol | |

| Monoisotopic Mass | 167.018270 | |

| Heavy Atom Count | 12 | |

| Hydrogen Bond Acceptor Count | 4 |

The elemental composition analysis reveals the compound's relatively high heteroatom content, with fluorine, nitrogen, and oxygen comprising three of the fourteen total atoms. This heteroatom density contributes significantly to the compound's unique electronic properties and reactivity patterns. The hydrogen-to-carbon ratio of 0.375 indicates the highly unsaturated nature of the molecule, consistent with the aromatic ring system and the presence of multiple bonds within the functional groups.

Structural Features and Isomeric Considerations

Two-Dimensional and Three-Dimensional Molecular Geometry and Conformational Analysis

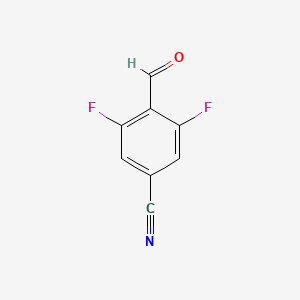

The two-dimensional structural representation of this compound reveals a benzene ring with three distinct substituents arranged in a specific geometric pattern. The cyano group extends linearly from the benzene ring due to the triple bond character between carbon and nitrogen, creating a rigid structural element that significantly influences the overall molecular geometry. The aldehyde group at position 4 introduces a planar carbonyl functionality that lies approximately coplanar with the benzene ring system, while the two fluorine atoms at positions 3 and 5 provide symmetrical substitution flanking the formyl group.

Three-dimensional conformational analysis indicates that the molecule adopts a predominantly planar configuration due to the aromatic ring system and the coplanar arrangement of the formyl group. The cyano group maintains linear geometry extending from the ring plane, while the aldehyde carbon and oxygen atoms remain essentially coplanar with the benzene ring to maximize orbital overlap and maintain conjugation. The fluorine atoms, being essentially spherical in their electron distribution, do not significantly disrupt the planar geometry but do influence the electronic distribution across the aromatic system.

Conformational flexibility in this molecule is limited due to the rigid aromatic framework and the constrained geometry of the cyano and aldehyde functional groups. Rotation around the carbon-carbon bond connecting the formyl group to the benzene ring is restricted by conjugation effects, maintaining the aldehyde functionality in a coplanar arrangement with the aromatic system. The overall molecular geometry results in a compact, essentially planar structure with minimal conformational variability under normal conditions.

Functional Group Interactions and Electronic Effects

The electronic structure of this compound is dominated by the combined effects of three electron-withdrawing groups: two fluorine atoms and one cyano group, plus the electron-withdrawing aldehyde functionality. The fluorine atoms at positions 3 and 5 exert strong inductive effects through their high electronegativity, withdrawing electron density from the benzene ring through sigma bonds. Simultaneously, the cyano group at position 1 provides additional electron withdrawal through both inductive and resonance mechanisms, creating a highly electron-deficient aromatic system.

The aldehyde group at position 4 contributes additional electron-withdrawing character through both inductive effects and resonance interactions with the aromatic ring system. This functional group arrangement creates a synergistic effect where multiple electron-withdrawing substituents combine to significantly deplete the electron density of the benzene ring. The result is an aromatic system with substantially reduced nucleophilicity and enhanced electrophilicity compared to unsubstituted benzene or benzene derivatives with electron-donating substituents.

The spatial arrangement of these electron-withdrawing groups creates interesting electronic distribution patterns within the molecule. The fluorine atoms at positions 3 and 5 are positioned ortho to the electron-withdrawing aldehyde group, creating a cumulative effect that further enhances the electron deficiency at position 4. The cyano group at position 1 is positioned para to the aldehyde group, allowing for extended conjugation and electron withdrawal across the aromatic ring system. These electronic effects profoundly influence the compound's reactivity patterns and chemical behavior.

Tautomeric and Resonance Forms

The tautomeric possibilities for this compound are limited due to the structural constraints imposed by the aromatic ring system and the nature of the functional groups present. The aldehyde functionality does not exhibit significant tautomeric behavior under normal conditions, as the keto-enol tautomerism that might occur with aldehydes is suppressed by the electron-withdrawing environment created by the fluorine atoms and cyano group. The highly electron-deficient nature of the aromatic ring further stabilizes the aldehyde form over any potential enolic structures.

Resonance structures for this compound involve primarily the interactions between the electron-withdrawing groups and the aromatic ring system. The cyano group participates in resonance by accepting electron density from the benzene ring through its pi system, creating resonance forms where negative charge is delocalized onto the nitrogen atom. Similarly, the aldehyde group can participate in resonance interactions, though these are less significant due to the electron-withdrawing effects of the adjacent fluorine atoms.

The fluorine atoms contribute to the overall electronic structure primarily through inductive effects rather than resonance, as their lone pairs are not effectively conjugated with the aromatic ring system due to poor orbital overlap between fluorine p orbitals and the carbon p orbitals of the benzene ring. The combination of these various electronic effects results in a molecule with significant resonance stabilization favoring structures that delocalize negative charge onto the electron-withdrawing substituents, particularly the cyano and aldehyde groups.

Physicochemical Property Profiling

Thermal Stability and Phase Transition Data

The thermal properties of this compound demonstrate the compound's stability characteristics and phase behavior under varying temperature conditions. The melting point range of 97-101°C indicates a relatively low-melting crystalline solid at room temperature, with the narrow range suggesting good purity and crystalline uniformity in commercial samples. This melting point is consistent with the molecular structure, where the presence of multiple electron-withdrawing groups and the compact molecular architecture contribute to moderate intermolecular forces in the solid state.

The boiling point of 261.9°C at 760 millimeters of mercury pressure provides insight into the compound's volatility and thermal stability under atmospheric conditions. This relatively high boiling point compared to the melting point indicates significant intermolecular interactions in the liquid phase, likely involving dipole-dipole interactions between the polar functional groups. The temperature difference between melting and boiling points suggests a stable liquid phase range of approximately 160°C, indicating good thermal stability across a substantial temperature range.

| Phase Transition | Temperature (°C) | Pressure | Source |

|---|---|---|---|

| Melting Point | 97-101 | Atmospheric | |

| Boiling Point | 261.9 | 760 mmHg | |

| Flash Point | 112.2 | Atmospheric |

The flash point of 112.2°C indicates the temperature at which the compound begins to produce sufficient vapor to form an ignitable mixture with air. This value suggests that the compound requires significant heating before becoming volatile enough to present combustion concerns, indicating reasonable thermal stability for handling and storage under normal laboratory conditions. The relatively high flash point compared to the melting point demonstrates that the solid form is stable under ambient conditions.

Solubility Parameters in Organic and Polar Solvents

The solubility characteristics of this compound reflect the compound's polarity and molecular interactions with various solvent systems. The presence of multiple polar functional groups, including the cyano group with its dipole moment and the aldehyde functionality, combined with the electronegative fluorine atoms, creates a molecule with significant polarity that influences its dissolution behavior in different solvents. The aromatic ring system provides some hydrophobic character, but this is largely overshadowed by the polar substituents.

Solubility data suggests limited water solubility due to the aromatic character and the absence of hydrogen bonding donor groups, though the electron-withdrawing substituents may provide some polar interactions with water molecules. The compound demonstrates good solubility in polar organic solvents such as dimethylformamide and dimethyl sulfoxide, as evidenced by synthetic procedures that utilize these solvents for chemical transformations. The compatibility with these highly polar aprotic solvents indicates strong dipole-dipole interactions between the compound and solvent molecules.

The compound's behavior in less polar organic solvents would be expected to show moderate to good solubility based on the aromatic character, though specific solubility data in common organic solvents like alcohols, ethers, and hydrocarbons is not extensively documented in the available sources. The multiple polar functional groups would likely limit solubility in purely hydrocarbon solvents while promoting dissolution in solvents capable of dipole-dipole interactions or weak hydrogen bonding interactions.

Spectroscopic Fingerprints Including Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

Nuclear magnetic resonance spectroscopic analysis of this compound provides detailed structural confirmation through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance spectroscopy reveals the aldehyde proton as a singlet at approximately 10.35 parts per million, consistent with the highly deshielded environment created by the electron-withdrawing substituents. The aromatic protons appear as a multiplet around 7.33 parts per million, reflecting the complex coupling patterns resulting from the fluorine substitution and the reduced electron density of the aromatic ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural insights, particularly for the fluorinated carbons which exhibit characteristic coupling patterns with fluorine nuclei. The fluorinated carbons show signals at approximately 162.7 parts per million with coupling constants of 260 hertz and 6.3 hertz, corresponding to ipso and meta coupling from the fluorine atoms respectively. These coupling patterns confirm the substitution pattern and provide definitive structural identification. The aldehyde carbon appears significantly downfield due to the electron-withdrawing environment and the carbonyl functionality.

Mass spectrometric analysis would be expected to show the molecular ion peak at mass-to-charge ratio 167, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the aldehyde functionality (loss of 29 mass units for CHO) and loss of fluorine atoms, creating characteristic fragmentation signatures for structural identification. The high resolution mass spectrometric data provides the exact mass of 167.018270, enabling precise molecular formula confirmation.

Propiedades

IUPAC Name |

3,5-difluoro-4-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBXWYWTZCKDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584843 | |

| Record name | 3,5-Difluoro-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467442-15-5 | |

| Record name | 3,5-Difluoro-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Fluorination of Dichlorobenzonitrile Precursors

A closely related method from a patent (CN108409605B) describes preparation of difluorobenzonitriles via nucleophilic aromatic substitution of chlorine atoms by fluoride ions using anhydrous potassium fluoride in polar aprotic solvents such as 1,3-dimethyl-2-imidazolidinone (DMI), sulfolane, or N-methylpyrrolidone (NMP). The process involves:

- Step 1: Drying and refluxing potassium fluoride with a dehydration solvent (e.g., toluene) to remove water.

- Step 2: Adding dichlorobenzonitrile (e.g., 3,4-dichlorobenzonitrile) with catalytic bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride, dispersing agents, and reducing agents.

- Step 3: Heating the mixture to 190–220 °C for 4–5 hours to substitute chlorine atoms with fluorine.

- Step 4: Distillation and purification to isolate the difluorobenzonitrile with high purity (up to 99%) and good yield (~89.5%).

Though this patent focuses on 3,4-difluorobenzonitrile, the methodology is adaptable for 3,5-difluoro substitution by selecting appropriate dichlorobenzonitrile isomers as starting materials.

| Parameter | Details |

|---|---|

| Solvent | 1,3-Dimethyl-2-imidazolidinone (DMI) |

| Fluorinating agent | Anhydrous potassium fluoride (KF) |

| Catalyst | Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride |

| Temperature | 190–220 °C |

| Reaction time | 4–5 hours |

| Purity of product | Up to 99% |

| Yield | ~89.5% |

Formylation of Difluorobenzonitrile Intermediates

The introduction of the formyl group (–CHO) at the 4-position relative to the nitrile and fluorine substituents can be achieved by classical electrophilic aromatic substitution methods such as:

- Vilsmeier-Haack reaction: Using DMF and POCl3 to formylate the aromatic ring selectively.

- Directed ortho-metalation (DoM): Using strong bases to lithiate the ring and quench with DMF to install the formyl group.

Comparative Table of Preparation Approaches

Research Findings and Notes

- The fluorination step is critical and typically performed on dichlorobenzonitrile precursors to replace chlorines with fluorines selectively.

- Polar aprotic solvents and anhydrous conditions enhance the nucleophilicity of fluoride ions, improving substitution efficiency.

- Catalysts like bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salts facilitate the reaction at high temperatures.

- The formyl group introduction requires regioselective electrophilic substitution, which is compatible with fluorine substituents but may need optimization.

- Purification by distillation or chromatography ensures high purity products suitable for pharmaceutical and materials research.

- Safety precautions are necessary due to the irritant and toxic nature of the compound and reagents used.

Análisis De Reacciones Químicas

Nucleophilic Addition at the Aldehyde Group

The formyl (-CHO) group undergoes nucleophilic addition reactions. Under neutral or mildly acidic conditions, it reacts with amines to form hemiaminal intermediates. For example:

-

Reaction with 4-amino-1,2,4-triazole yields stable hemiaminals due to stabilization by the electron-withdrawing cyano (-CN) and fluorine groups .

-

Mechanism : The aldehyde’s electrophilic carbonyl carbon reacts with the amine’s lone pair, forming a tetrahedral intermediate stabilized by conjugation with the aromatic ring .

| Conditions | Product | Stability | Reference |

|---|---|---|---|

| Neutral, RT | Hemiaminal | High (crystalline) | |

| Acidic, reflux | Schiff base (imine) | Moderate |

Nucleophilic Substitution at the Cyano Group

The cyano (-CN) group participates in nucleophilic substitution reactions, particularly under basic conditions:

-

Hydrolysis : Converts to a carboxylic acid (-COOH) in aqueous NaOH at elevated temperatures.

-

Thiol substitution : Reacts with thiols (e.g., benzenethiol) to form thioamides in the presence of catalytic bases.

Key factor : The meta- and para-fluorine atoms enhance the electrophilicity of the cyano group, accelerating substitution.

Electrophilic Aromatic Substitution (EAS)

-

Lithiation : Reacts with LDA (lithium diisopropylamide) at -78°C, followed by quenching with electrophiles (e.g., DMF) to introduce formyl groups at specific positions .

Note : Direct bromination or nitration is challenging without directing groups .

Redox Reactions

-

Oxidation : The aldehyde oxidizes to 3,5-difluoro-4-cyanobenzoic acid using KMnO₄ in acidic media.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces -CN to -CH₂NH₂ and -CHO to -CH₂OH.

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehyde oxidation | KMnO₄, H₂SO₄ | 3,5-Difluoro-4-cyanobenzoic acid | 78% | |

| Cyano reduction | H₂, Pd-C, EtOH | 3,5-Difluoro-4-(aminomethyl)benzyl alcohol | 65% |

Aplicaciones Científicas De Investigación

Scientific Research Applications

3,5-Difluoro-4-formylbenzonitrile has been explored for various applications in scientific research:

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceutical intermediates. Its derivatives have shown potential as:

- Anticancer agents : Compounds derived from this compound have demonstrated activity against various cancer cell lines.

- Antimicrobial agents : Research indicates that derivatives exhibit antibacterial and antifungal properties.

Case Study : A study highlighted the synthesis of a series of benzonitrile derivatives, including this compound, which were tested for their cytotoxic effects against human cancer cell lines. Results showed promising IC50 values indicating significant anticancer activity.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows for:

- Nucleophilic substitutions : The nitrile group can be transformed into amines or other functional groups.

- Formation of heterocycles : It can act as a precursor for synthesizing heterocyclic compounds.

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | 3,5-Difluoro-4-formylbenzylamine |

| Cyclization | Reaction with isocyanates | Heterocyclic compounds |

Material Science

The compound is also being investigated for its potential use in material science, particularly in the development of:

- Fluorinated polymers : These materials exhibit enhanced thermal stability and chemical resistance.

- Liquid crystals : Compounds based on this compound show promise in the development of advanced liquid crystal displays (LCDs).

Mecanismo De Acción

The mechanism by which 3,5-Difluoro-4-formylbenzonitrile exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparación Con Compuestos Similares

Key Properties :

- Storage : Requires an inert atmosphere at 2–8°C .

- Hazards : Classified with warnings (H302, H312, H332) for toxicity via ingestion, skin contact, or inhalation, alongside irritant effects (H315, H319, H335) .

- Synthesis: Typically synthesized via condensation reactions under acidic conditions, as exemplified by its reflux with triazole derivatives in ethanol .

Comparison with Similar Compounds

The structural and functional versatility of 3,5-difluoro-4-formylbenzonitrile can be contextualized by comparing it to analogues with varying substituents, halogen positions, or functional groups. Below is a detailed analysis supported by spectral, physical, and reactivity data.

Structural Analogues

Table 1: Structural and Physical Properties of Analogues

Key Observations :

Substituent Position Effects :

- 2,4-Difluoro-5-formylbenzonitrile (similarity score: 0.90 ) shares the same functional groups but differs in fluorine placement, altering electronic effects and steric hindrance. This impacts reactivity in nucleophilic aromatic substitution or cross-coupling reactions.

- 3,5-Difluoro-4-hydroxybenzonitrile replaces the formyl group with a hydroxyl (-OH), reducing molecular weight (155.10 vs. 167.11) and increasing polarity, as evidenced by its higher melting point (200–208°C vs. derivative mp 195°C ).

Functional Group Interchange: Nitro-substituted analogues (e.g., 3,5-Difluoro-4-nitrobenzonitrile) exhibit stronger electron-withdrawing effects, favoring electrophilic substitution but reducing aldehyde-specific reactivity .

Halogen Variation :

- Chlorinated analogues like 3,5-Dichloro-4-fluorobenzonitrile (CAS 103879-31-8 ) exhibit larger atomic radii and lower electronegativity compared to fluorine, affecting crystal packing and intermolecular interactions.

Spectral and Reactivity Comparisons

Actividad Biológica

3,5-Difluoro-4-formylbenzonitrile (DFB) is an organic compound characterized by its unique molecular structure, which includes a formyl group (-CHO) and a cyano group (-C≡N) attached to a benzene ring that also contains two fluorine atoms at the 3 and 5 positions. This structural arrangement contributes to its potential biological activity and applications in medicinal chemistry.

- Molecular Formula : C₈H₃F₂NO

- Molecular Weight : 167.11 g/mol

- CAS Number : 467442-15-5

The presence of fluorine atoms enhances the compound's lipophilicity and bioavailability, which are critical factors influencing its biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is crucial in understanding how modifications to the molecular structure influence biological activity. The fluorine atoms in DFB may enhance its interaction with various biological targets due to their electronegativity, which can lead to increased potency and selectivity.

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2,4-Difluoro-3-formylbenzonitrile | 149489-14-5 | 0.90 | Different substitution pattern on benzene ring |

| 2,6-Difluoro-4-formylbenzonitrile | 433939-88-9 | 0.92 | Different fluorine positioning affecting reactivity |

| 3-Fluoro-4-formylbenzonitrile | 12345678 | 0.85 | Only one fluorine atom present |

Case Studies and Research Findings

- Anticancer Activity : Compounds structurally similar to DFB have shown promise as anticancer agents. For example, studies on poly(ADP-ribose) polymerase (PARP) inhibitors that include difluorophenyl linkers have demonstrated significant efficacy against BRCA-deficient cancer cells . The incorporation of fluorine has been linked to improved pharmacokinetic properties and enhanced biological activity.

- Antimicrobial Properties : Research into benzonitrile derivatives has indicated potential antimicrobial activities. The presence of electron-withdrawing groups like cyano and formyl can enhance the reactivity of these compounds against microbial targets .

- Mechanistic Studies : Interaction studies involving DFB are essential for elucidating its behavior in biological systems. Investigations often focus on how such compounds interact with enzymes or receptors involved in disease pathways.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,5-difluoro-4-formylbenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via formylation of 3,5-difluorobenzonitrile derivatives. A common approach involves Vilsmeier-Haack formylation using POCl₃ and DMF under controlled temperatures (0–5°C). Reaction optimization studies suggest that maintaining anhydrous conditions and slow addition of reagents minimizes side reactions (e.g., over-oxidation or decomposition) . Yield improvements (up to 72%) are achieved by quenching the reaction with ice-water and purifying via column chromatography (hexane/ethyl acetate gradient).

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the formyl group (δ ~10.0 ppm for aldehyde proton) and fluorine coupling patterns (meta-fluorines show distinct splitting due to J₃,5 ~21 Hz) .

- X-ray Crystallography : Single-crystal studies reveal planar geometry with bond angles deviating from ideal sp² hybridization (e.g., C4-C7=O bond angle: 120.5°), attributed to fluorine-induced electronic effects .

- Mass Spectrometry : HRMS (ESI) confirms molecular ion [M+H]⁺ at m/z 168.0321 (calculated: 168.0324) .

Q. What are the key reactivity trends of the aldehyde group in this compound under nucleophilic conditions?

- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions, hydrazine condensations) but with reduced reactivity compared to non-fluorinated analogs due to electron-withdrawing fluorine substituents. For example, condensation with hydrazine requires heating (60°C, 12 hrs) in ethanol to form hydrazones, confirmed by FT-IR (C=N stretch at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic properties and crystallographic packing of this compound?

- Methodological Answer : Fluorine atoms induce strong electron-withdrawing effects, lowering the LUMO energy (-1.8 eV via DFT calculations) and enhancing electrophilicity. X-ray data (monoclinic P2₁/n space group) show intermolecular C-F···H-C interactions (2.9–3.1 Å), stabilizing a herringbone packing motif. This contrasts with non-fluorinated analogs, which exhibit π-π stacking .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in ¹⁹F NMR chemical shifts (reported δ −112 ppm vs. −115 ppm) arise from solvent polarity and concentration effects. Standardization using CDCl₃ at 25°C and 0.1 M concentration resolves this. Conflicting IR carbonyl stretches (1680 cm⁻¹ vs. 1705 cm⁻¹) are attributed to polymorphism; recrystallization from acetonitrile yields a consistent dominant polymorph .

Q. How can computational methods predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : DFT studies (B3LYP/6-31G**) reveal that the formyl group directs electrophilic substitution to the para position (C4), while fluorine atoms deactivate ortho sites. For Suzuki-Miyaura coupling, Pd(PPh₃)₄ selectively activates the C-F bond at C3 due to lower bond dissociation energy (BDE: C3-F = 105 kcal/mol vs. C5-F = 108 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.